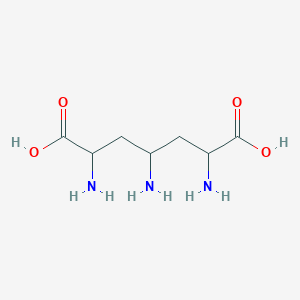
1-Heptan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptan-2-ylurea is an organic compound with the molecular formula C8H18N2O It belongs to the class of ureas, which are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
1-Heptan-2-ylurea can be synthesized through several methods. One common synthetic route involves the reaction of 1-heptan-2-amine with an isocyanate. The reaction typically proceeds under mild conditions and yields the desired urea compound. Another method involves the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent, which reacts with 1-heptan-2-amine to form this compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The choice of solvents, temperature, and reaction time can be adjusted to achieve the desired product efficiently.
Chemical Reactions Analysis
1-Heptan-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the amine groups, where different substituents can replace the hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Heptan-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials due to its chemical properties.
Mechanism of Action
The mechanism of action of 1-heptan-2-ylurea involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Heptan-2-ylurea can be compared with other similar compounds, such as:
1,3-Disubstituted Ureas: These compounds have similar structures but differ in the substituents attached to the urea group.
Thioureas: These compounds contain a sulfur atom in place of the oxygen atom in ureas. They exhibit different chemical properties and reactivity compared to ureas.
N,N’-Disubstituted Ureas: These compounds have two different substituents attached to the nitrogen atoms of the urea group.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
38545-82-3 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
heptan-2-ylurea |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-6-7(2)10-8(9)11/h7H,3-6H2,1-2H3,(H3,9,10,11) |
InChI Key |
BPPXJHBRJMHVSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


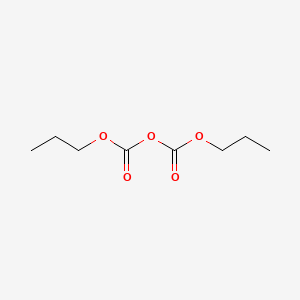
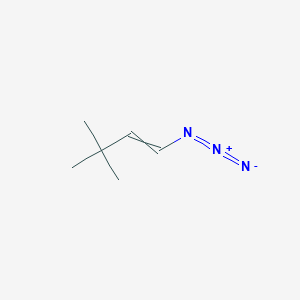

![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
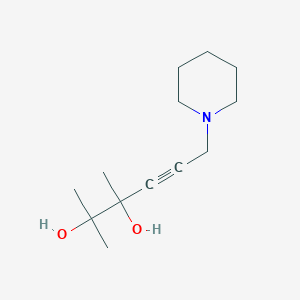
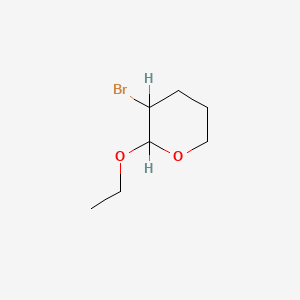
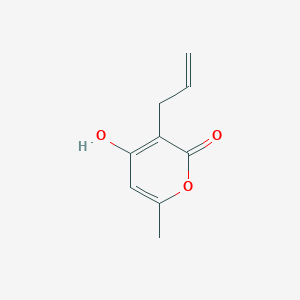

![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
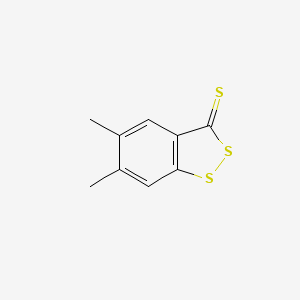
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
